4-Fluorobenzene-1-carbohydrazonamide
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Overview
Description
4-Fluorobenzene-1-carbohydrazonamide is a chemical compound that belongs to the class of hydrazonamides It is characterized by the presence of a fluorine atom attached to a benzene ring, which is further connected to a carbohydrazonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorobenzene-1-carbohydrazonamide typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently converted to the desired carbohydrazonamide. The reaction conditions often include the use of methanol as a solvent and glacial acetic acid as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Fluorobenzene-1-carbohydrazonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the carbohydrazonamide group to primary amines.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
4-Fluorobenzene-1-carbohydrazonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Fluorobenzene-1-carbohydrazonamide involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to the generation of reactive oxygen species (ROS) within fungal cells, leading to oxidative stress and cell death . The compound does not inhibit ergosterol synthesis but affects mitochondrial function and metabolic viability of the fungal cells .
Comparison with Similar Compounds
Similar Compounds
Fluorobenzene: A simpler compound with a fluorine atom attached to a benzene ring.
Benzene-1-carbohydrazonamide: Similar structure but without the fluorine atom.
4-Chlorobenzene-1-carbohydrazonamide: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
4-Fluorobenzene-1-carbohydrazonamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and a potential therapeutic agent.
Properties
CAS No. |
62230-48-2 |
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Molecular Formula |
C7H8FN3 |
Molecular Weight |
153.16 g/mol |
IUPAC Name |
N'-amino-4-fluorobenzenecarboximidamide |
InChI |
InChI=1S/C7H8FN3/c8-6-3-1-5(2-4-6)7(9)11-10/h1-4H,10H2,(H2,9,11) |
InChI Key |
XTFDVOZZZRFMOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=NN)N)F |
Origin of Product |
United States |
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